Glucosyl steviol

概要

説明

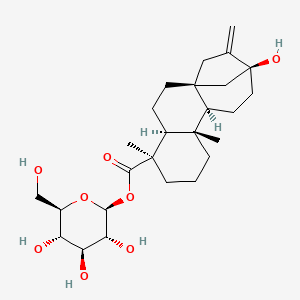

Steviol-19-O-glucoside is a steviol glycoside, a type of diterpenoid glycoside found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. Steviol-19-O-glucoside is a metabolite in the biosynthesis pathway of steviol glycosides in Stevia rebaudiana . These compounds are widely used as natural sweeteners due to their non-caloric nature and stability under various conditions.

生化学分析

Biochemical Properties

Glucosyl steviol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase (UGT), which catalyzes the transfer of glucose molecules to steviol, forming this compound . This glycosylation process enhances the solubility and stability of the compound. Additionally, this compound has been shown to interact with reactive oxygen species (ROS), acting as a potent scavenger and contributing to the cellular antioxidant network .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate glucose-induced insulin secretion, enhancing pancreatic β-cell function . This effect is particularly beneficial in managing diabetes-related metabolic disorders. Furthermore, this compound exhibits anti-inflammatory properties, which can help ameliorate inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit certain enzymes involved in glucose metabolism, thereby regulating blood glucose levels . Additionally, this compound can influence gene expression by activating transcription factors that regulate genes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical properties over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have demonstrated that this compound can have sustained beneficial effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as improving glucose homeostasis and reducing inflammation . At higher doses, some adverse effects, including toxicity, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycosylation and enterohepatic circulation. The compound undergoes glycosylation in the cytoplasm, where UDP-glucosyltransferases add glucose molecules to steviol . Once ingested, this compound is metabolized by colonic bacteria, which remove the glucose units, leaving the steviol backbone. This steviol is then absorbed into the bloodstream, modified in the liver, and excreted as steviol glucuronide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In humans, this compound is absorbed into the portal blood system and transported to the liver, where it undergoes glucuronidation . This process facilitates its excretion from the body. Additionally, this compound can modulate glucose transport in different cell types, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound is associated with the endoplasmic reticulum and cytoplasm . The glycosylation process, which occurs in the cytoplasm, is essential for the biosynthesis and stability of this compound . This subcellular localization allows this compound to interact with various biomolecules, enhancing its biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of steviol-19-O-glucoside typically involves the extraction of steviol glycosides from Stevia rebaudiana leaves, followed by enzymatic or chemical glycosylation. The process begins with the extraction of steviol, which is then subjected to glycosylation using glucose donors such as uridine diphosphate glucose (UDP-glucose). Enzymes like glycosyltransferases facilitate the transfer of glucose to the steviol molecule, forming steviol-19-O-glucoside .

Industrial Production Methods: Industrial production of steviol-19-O-glucoside involves large-scale cultivation of Stevia rebaudiana plants, followed by extraction and purification of steviol glycosides. Advanced biotechnological methods, including metabolic engineering of microorganisms like Saccharomyces cerevisiae, have been developed to enhance the yield and efficiency of steviol glycoside production .

化学反応の分析

反応の種類: ステビオール-19-O-グルコシドは、次のようなさまざまな化学反応を起こします。

酸化: ステビオール配糖体は、酸化されてさまざまな誘導体になります。

還元: 還元反応は、グリコシド結合を修飾することができます。

一般的な試薬と条件:

酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: パラジウムまたは白金触媒を使用した触媒水素化。

主な生成物: これらの反応から生成される主な生成物には、レバウディオシドA、レバウディオシドC、ステビオシドなどのさまざまなグリコシル化パターンを持つステビオール配糖体誘導体が含まれます .

4. 科学研究の応用

ステビオール-19-O-グルコシドは、幅広い科学研究用途があります。

化学: グリコシル化反応とグリコシドの合成を研究するためのモデル化合物として使用されます。

生物学: 植物の代謝における役割とさまざまな生物学的経路への影響について調査されています。

科学的研究の応用

Steviol-19-O-glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.

作用機序

ステビオール-19-O-グルコシドの作用機序は、さまざまな分子標的と経路との相互作用に関係しています。

甘味効果: 舌の甘味受容体に結合し、甘味感覚を引き起こします。

治療効果: DNAポリメラーゼとヒトDNAトポイソメラーゼIIを阻害することが示されており、潜在的な抗癌効果が示唆されています.

類似化合物との比較

ステビオール-19-O-グルコシドは、その特定のグリコシル化パターンにより、ステビオール配糖体の中でユニークです。類似の化合物には、次のようなものがあります。

ステビオシド: ステビオール骨格に結合した2つのグルコース分子を含んでいます。

レバウディオシドA: ステビオシドとは異なるグリコシル化パターンを持つ、3つのグルコース分子を含んでいます。

ドルコシドA: グルコースとラムノースをそれぞれ1分子ずつ含んでいます.

これらの化合物は、甘味強度、安定性、生物学的活性において異なり、ステビオール-19-O-グルコシドをさまざまな用途にとって独特で貴重な化合物にしています。

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPOFZJZPYRNFF-CULFPKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983540 | |

| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64977-89-5 | |

| Record name | Glucosyl steviol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCOSYL STEVIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)

![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)